3,4-Dimethyl-benzamidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

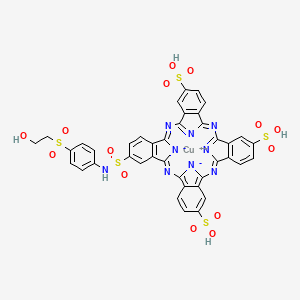

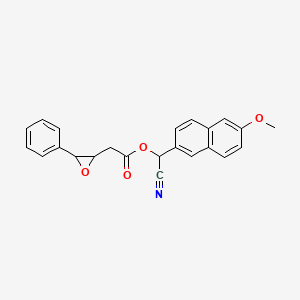

3,4-Dimethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C9H12N2 . It appears as a white to off-white crystalline powder .

Molecular Structure Analysis

The molecular weight of 3,4-Dimethyl-benzamidine hydrochloride is 184.67 . The InChI code for this compound is 1S/C9H12N2.ClH/c1-6-3-4-8 (9 (10)11)5-7 (6)2;/h3-5H,1-2H3, (H3,10,11);1H .

Physical And Chemical Properties Analysis

3,4-Dimethyl-benzamidine hydrochloride is a white to off-white crystalline powder . It has a melting point of 189-193 °C .

Wissenschaftliche Forschungsanwendungen

Use in Synthesis of Heterocyclic Compounds

- Scientific Field: Chemistry

- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of heterocyclic compounds like triazines and tetrazines . These compounds are building blocks in the design of biologically important organic molecules .

- Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Use in Enzyme Activity Assays

- Scientific Field: Biochemistry

- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in enzyme activity assays for the protease trypsin .

- Methods of Application: The application of this compound is demonstrated in an enzyme activity assay for trypsin with and without the competitive inhibitor benzamidine at its IC 50 concentration .

- Results or Outcomes: The relative inhibition is defined as the percentage of inhibited enzyme and the absolute inhibition as the difference between inhibited and uninhibited enzyme activity .

Use in Green Aqueous Synthesis

- Scientific Field: Green Chemistry

- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the green aqueous synthesis of 3,5-disubstituted 1,2,4-triazoles . These triazoles have various applications in the pharmaceutical industry .

- Methods of Application: The synthesis involves the reaction of benzamidine hydrochloride and various aryl hydrazides . Water and potassium carbonate are used as the solvent and base, respectively .

- . The prepared derivatives showed good antimicrobial activities .

Use in Synthesis of Biologically Important Molecules

- Scientific Field: Medicinal Chemistry

- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of biologically important molecules . These molecules have various applications in the pharmaceutical industry .

- Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Safety And Hazards

Eigenschaften

IUPAC Name |

3,4-dimethylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDIFHFFPSBNLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695983 |

Source

|

| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-benzamidine hydrochloride | |

CAS RN |

112072-09-0 |

Source

|

| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3,6-dimethyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)

![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)

![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)